molecular formula C18H14FN3O2 B2691201 1-(2-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 923163-97-7

1-(2-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2691201
CAS No.: 923163-97-7
M. Wt: 323.327
InChI Key: YSDPJOFSMRKYFZ-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a fluorobenzyl group, a pyridine ring, and a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorobenzyl group and the pyridine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The dihydropyridine core can also participate in redox reactions, affecting cellular oxidative states .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide
  • 1-(2-bromobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide
  • 1-(2-methylbenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide

Uniqueness

The presence of the fluorine atom in 1-(2-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs. This can lead to different biological activities and applications .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c19-16-6-2-1-4-13(16)12-22-11-3-5-15(18(22)24)17(23)21-14-7-9-20-10-8-14/h1-11H,12H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDPJOFSMRKYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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